molecular formula C21H22ClN3O2 B11402068 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide

Cat. No.: B11402068
M. Wt: 383.9 g/mol
InChI Key: NWMNQUBSYLBEMH-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide: C17H23N3O2\text{C}_{17}\text{H}_{23}\text{N}_3\text{O}_2C17​H23​N3​O2​

    .
  • It belongs to the class of oxadiazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one oxygen atom.
  • The compound’s systematic name indicates its substituents: a tert-butyl group (4-tert-butylphenyl) and a chlorophenyl group.
  • It has potential applications in various fields due to its unique structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. researchers typically synthesize it through organic reactions involving appropriate starting materials.
    • Further research or consultation with experts would be necessary to obtain detailed synthetic procedures.
  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions can lead to modified derivatives of the compound, such as substituted oxadiazoles or amides.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for designing new materials, catalysts, or ligands.

      Biology and Medicine: It could serve as a potential drug candidate due to its diverse reactivity and potential interactions with biological targets.

      Industry: Its applications in industry may include materials science, polymer chemistry, or agrochemicals.

  • Mechanism of Action

    • The exact mechanism of action remains speculative without specific studies. researchers would investigate its interactions with biological targets, cellular pathways, and potential therapeutic effects.
  • Comparison with Similar Compounds

    • Similar compounds include other oxadiazoles, amides, and substituted phenyl derivatives.
    • Similar Compounds:

    Remember that further research and consultation with experts would provide more detailed insights into this compound’s properties and applications

    Properties

    Molecular Formula

    C21H22ClN3O2

    Molecular Weight

    383.9 g/mol

    IUPAC Name

    3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide

    InChI

    InChI=1S/C21H22ClN3O2/c1-21(2,3)15-6-4-14(5-7-15)20-24-19(27-25-20)13-12-18(26)23-17-10-8-16(22)9-11-17/h4-11H,12-13H2,1-3H3,(H,23,26)

    InChI Key

    NWMNQUBSYLBEMH-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)Cl

    Origin of Product

    United States

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